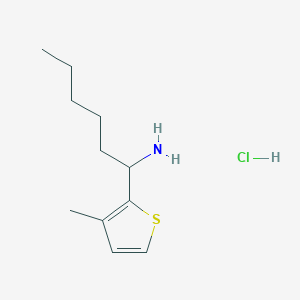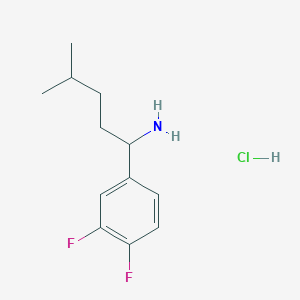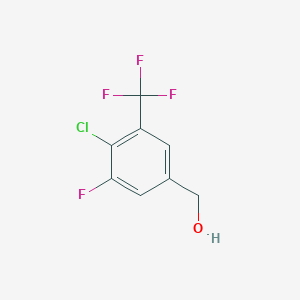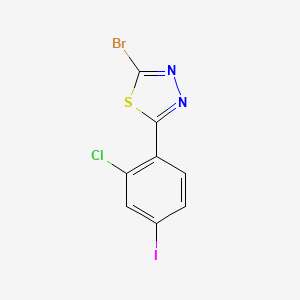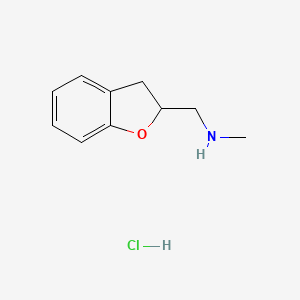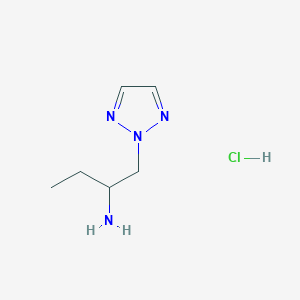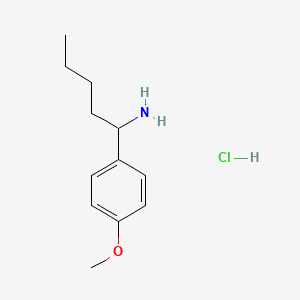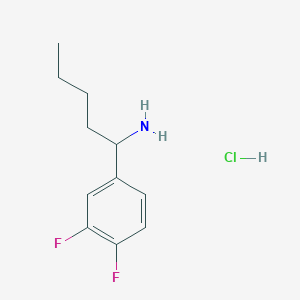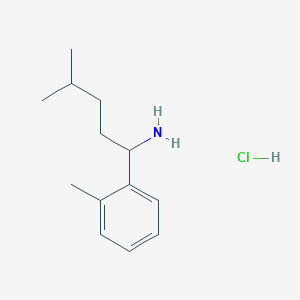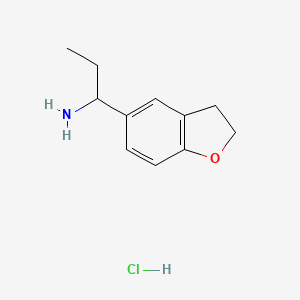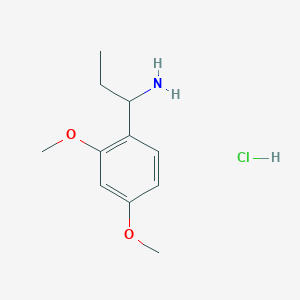
Alkyne-PEG2-iodide
Übersicht
Beschreibung
Alkyne-PEG2-iodide is a chemical compound with the molecular formula C7H11IO2. It is known for its unique structure, which includes an iodine atom and an alkyne group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Wirkmechanismus
Target of Action
Alkyne-PEG2-Iodide, also known as 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne or 3-[2-(2-Iodoethoxy)-ethoxy]-propyne, is a click chemistry reagent . It is primarily used for the preparation of different molecules with terminal alkyne groups . The primary targets of this compound are various O-, S-, N- and C-nucleophiles .
Mode of Action
The compound contains terminal alkyne and alkyl iodide groups . The terminal alkyne group can form a triazole linkage with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions . The alkyl iodide group is a very good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
This compound is involved in the biosynthesis of alkyne-containing natural products . Early studies revealed that some terminal alkynes originate from fatty acid or polyketide biosynthetic pathways . The compound is also used in the synthesis of indoles from alkynes and nitrogen sources .
Pharmacokinetics
It is known that the compound is a powerful alkylator . It is also known that the PEG arm increases the hydrophilicity of these linkers , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it is used to prepare. For example, in the context of PGE2-primed mesenchymal stem cells, the compound effectively ameliorated lung injury and decreased total cell numbers, neutrophils, macrophages, and protein levels in bronchoalveolar lavage fluid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of the compound towards azide group under mild conditions is a key factor in its use in Click Chemistry bioconjugation . Additionally, the oxidative addition of the aryl iodide to Pd(0) affords an ArPdI species, which activates the alkyne triple bond . This suggests that the presence of certain catalysts and the redox state of the environment could influence the compound’s action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alkyne-PEG2-iodide typically involves the reaction of propargyl alcohol with ethylene oxide, followed by iodination. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Alkyne-PEG2-iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds.
Reduction Reactions: The alkyne group can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions include various substituted derivatives, carbonyl compounds, and reduced alkanes or alkenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Alkyne-PEG2-iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is employed in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(2-Bromoethoxy)-ethoxy]-propyne
- 3-[2-(2-Chloroethoxy)-ethoxy]-propyne
- 3-[2-(2-Fluoroethoxy)-ethoxy]-propyne
Uniqueness
Alkyne-PEG2-iodide is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain chemical reactions, providing unique opportunities for research and application.
Eigenschaften
IUPAC Name |
3-[2-(2-iodoethoxy)ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKPKEAEPAZGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


